4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
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Overview
Description
4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable candidate for drug design and development .
Preparation Methods
The synthesis of 4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves multiple steps. One common method includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to the inhibition of tubulin polymerization, which is essential for cell division . The compound’s antiviral activity has been linked to its ability to inhibit the M2 proton channel of the influenza A virus . These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion permutations but also show promising biological activities.
The uniqueness of this compound lies in its specific substituents, which can significantly influence its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C16H18BrN5O3S2 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18BrN5O3S2/c1-27(23,24)21-8-6-11(7-9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3 |
InChI Key |
LPARSNFXYMILHP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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